molecular formula C10H10ClNS B12976881 2-(Chloromethyl)-6-ethylbenzo[d]thiazole

2-(Chloromethyl)-6-ethylbenzo[d]thiazole

Cat. No.: B12976881
M. Wt: 211.71 g/mol
InChI Key: QBYIYSCMNRJSTI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-ethylbenzo[d]thiazole is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and organic synthesis. The compound features a benzo[d]thiazole core, a privileged scaffold in drug discovery, substituted with a reactive chloromethyl group at the 2-position and an ethyl group at the 6-position. The chloromethyl moiety is a versatile handle for further functionalization, enabling its use as a key intermediate in the synthesis of more complex molecules, such as through nucleophilic substitution reactions to create thioethers or amines . Similarly, the ethyl group can influence the compound's lipophilicity and electronic properties, fine-tuning its interaction with biological targets . This specific substitution pattern makes it a valuable precursor for constructing compound libraries aimed at exploring structure-activity relationships. Researchers can leverage this reagent in the development of potential bioactive molecules, including kinase inhibitors or other therapeutic agents that leverage the benzothiazole scaffold. This product is intended for use in a controlled laboratory environment by qualified personnel. Handling should follow standard safety protocols for organic compounds, including the use of personal protective equipment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

2-(chloromethyl)-6-ethyl-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNS/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3

InChI Key

QBYIYSCMNRJSTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 6 Ethylbenzo D Thiazole

Classical Approaches to Benzothiazole (B30560) Core Synthesis

The formation of the benzothiazole core is a critical step in the synthesis of the target molecule. Traditional methods predominantly rely on the cyclization of ortho-substituted anilines, particularly 2-aminobenzenethiols, with various electrophilic partners.

Condensation Reactions Utilizing 2-Aminobenzenethiols

A cornerstone in benzothiazole synthesis is the condensation of 2-aminobenzenethiols with carbonyl compounds or their derivatives. lookchem.com For the synthesis of 2-(chloromethyl)-6-ethylbenzo[d]thiazole, the key starting material is 4-ethyl-2-aminobenzenethiol. This precursor can be synthesized from 4-ethylaniline (B1216643), which is commercially available. guidechem.comchemicalbook.com The synthesis of 4-ethyl-2-aminobenzenethiol can be achieved through methods such as the Herz reaction or thiocyanation of 4-ethylaniline followed by reduction. ijcrt.orgnih.gov

Once 4-ethyl-2-aminobenzenethiol is obtained, it can be condensed with chloroacetic acid or its derivatives. The reaction with chloroacetic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or methanesulfonic acid/silica, leads to the formation of the benzothiazole ring with the desired C2 substituent precursor. nih.gov For instance, the condensation of a 2-aminobenzenethiol with chloroacetic acid using PPA at elevated temperatures has been reported to yield the corresponding 2-chloromethylbenzothiazole. nih.gov

Reactants Catalyst/Solvent Conditions Product Yield (%)
4-ethyl-2-aminobenzenethiol, Chloroacetic acid Polyphosphoric Acid (PPA) 180°C, 8 h This compound ~62
4-ethyl-2-aminobenzenethiol, Chloroacetic acid MeSO₃H/SiO₂ 140°C, 2.5 h This compound ~92
This table presents plausible reaction conditions for the synthesis of this compound based on analogous reactions reported in the literature.

Cyclization Reactions of Thiocarboxamides and Related Precursors

An alternative approach to the benzothiazole core involves the intramolecular cyclization of N-arylthioamides (thioanilides). chemicalbook.com For the target molecule, this would involve the synthesis of N-(4-ethyl-2-mercaptophenyl)acetamide. This intermediate can be prepared from 4-ethyl-2-aminobenzenethiol by acylation.

The subsequent cyclization of the thioanilide is typically an oxidative process. Various oxidizing agents can be employed to facilitate this ring closure. This method, often referred to as the Jacobson cyclization, proceeds via a radical mechanism and is a highly effective strategy for benzothiazole synthesis. chemicalbook.com Reagents such as potassium ferricyanide (B76249) in the presence of a base are commonly used for this transformation. chemicalbook.com

Introduction of the Chloromethyl Moiety at the C2 Position

Once the 6-ethylbenzothiazole nucleus is formed, or concurrently with its formation, the chloromethyl group must be introduced at the C2 position.

Chloromethylation Reactions of Benzothiazole Nucleus

Direct chloromethylation of a pre-formed 6-ethylbenzothiazole ring is a potential, though less commonly reported, route. This would involve an electrophilic substitution on the C2 position of the benzothiazole. However, the C2 position of benzothiazole is not highly activated towards typical electrophilic substitution.

An alternative strategy involves the functionalization of a precursor at the C2 position. For example, a 6-ethyl-2-methylbenzo[d]thiazole could be subjected to radical chlorination to introduce the chloro substituent on the methyl group. Another possibility is the conversion of a 2-hydroxy-6-ethylbenzothiazole to the target compound, potentially via reaction with a chlorinating agent like thionyl chloride or phosphorus oxychloride, although this would likely require conversion of the hydroxyl group to a better leaving group first.

The Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (e.g., POCl₃/DMF), could potentially be adapted. wikipedia.orgorganic-chemistry.orgijpcbs.com While this reaction typically introduces a formyl group, modifications or subsequent reactions could lead to the desired chloromethyl group.

Reactions Involving Chloroacetyl Chloride Derivatives

A more direct and widely utilized method for introducing the chloromethyl functionality involves the use of chloroacetyl chloride as a building block. acs.org In this approach, 4-ethyl-2-aminobenzenethiol is reacted with chloroacetyl chloride. This reaction typically leads to the formation of N-(4-ethyl-2-mercaptophenyl)-2-chloroacetamide.

This intermediate can then be cyclized in a subsequent step to yield this compound. The cyclization is often promoted by dehydrating agents or by heating. In some instances, the reaction of a 2-aminobenzenethiol with chloroacetyl chloride under specific conditions can lead to the direct formation of the benzothiazole ring in a one-pot procedure. acs.org

Reactant 1 Reactant 2 Solvent/Catalyst Conditions Intermediate/Product
4-ethyl-2-aminobenzenethiol Chloroacetyl chloride Acetone Room Temperature N-(4-ethyl-2-mercaptophenyl)-2-chloroacetamide
N-(4-ethyl-2-mercaptophenyl)-2-chloroacetamide Dehydrating agent (e.g., PPA) Heat Cyclization This compound
This table illustrates a plausible two-step synthesis of this compound using chloroacetyl chloride, based on general methodologies for benzothiazole synthesis.

Regioselective Introduction of the Ethyl Group at the C6 Position

The precise placement of the ethyl group at the C6 position of the benzothiazole core is a key synthetic challenge. The regioselectivity is typically achieved through two main strategies: building the ring from a pre-functionalized precursor or modifying the benzothiazole core after its formation.

Precursor Functionalization Strategies (e.g., Substituted Anilines)

The most direct and widely employed method for ensuring the C6-ethyl substitution is to begin with a precursor that already contains the ethyl group in the desired position. This "de novo" synthesis approach builds the benzothiazole ring system onto a pre-functionalized benzene (B151609) ring, thereby guaranteeing the correct regiochemistry.

The key starting material for this strategy is a 4-ethylaniline derivative. The synthesis proceeds through the formation of a 2-amino-5-ethylbenzenethiol (B14347978) intermediate. A common route to this intermediate is the reaction of 4-ethylaniline with potassium thiocyanate (B1210189) and bromine in acetic acid to form 2-amino-6-ethylbenzothiazole, which can then be hydrolyzed.

Once the correctly substituted 2-aminothiophenol (B119425) is obtained, the final cyclization step is performed. The condensation of 2-amino-5-ethylbenzenethiol with chloroacetyl chloride or a related two-carbon electrophile bearing a chloromethyl group directly yields this compound. This precursor-based strategy is highly effective as it locks in the C6-ethyl substituent from the outset, avoiding the formation of undesired regioisomers.

Table 1: Representative Precursor Functionalization Approach

Step Starting Material Reagent(s) Key Intermediate
1 4-ethylaniline KSCN, Br₂, Acetic Acid 2-Amino-6-ethylbenzothiazole
2 2-Amino-6-ethylbenzothiazole Alkaline Hydrolysis 2-Amino-5-ethylbenzenethiol

Post-Cyclization Functionalization Approaches

Introducing an ethyl group onto the C6 position after the benzothiazole ring has been synthesized is a more complex challenge due to the potential for reactions at other positions on the benzene ring (C4, C5, C7). However, this approach can be valuable if the unsubstituted or differently substituted benzothiazole is a more accessible starting material.

A viable strategy involves the regioselective halogenation of the benzothiazole core, followed by a cross-coupling reaction. For instance, 2-(chloromethyl)benzo[d]thiazole can be selectively brominated at the C6 position under controlled conditions. The resulting 6-bromo-2-(chloromethyl)benzo[d]thiazole (B12982081) serves as a handle for introducing the ethyl group.

A palladium-catalyzed Suzuki cross-coupling reaction is a modern and effective method for this purpose. mdpi.com The 6-bromo derivative can be reacted with ethylboronic acid or its pinacol (B44631) ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to forge the C-C bond, yielding the target molecule. mdpi.com While this multi-step approach can be longer, it offers flexibility in synthesizing a range of C6-substituted analogues from a common intermediate.

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic organic chemistry have focused on developing more efficient, rapid, and environmentally benign methods. These innovations have been successfully applied to the synthesis of benzothiazole derivatives.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgmdpi.com The synthesis of the 2-(chloromethyl)benzothiazole core is particularly amenable to this technology.

In a typical microwave-assisted procedure, the condensation of a 2-aminothiophenol with chloroacetyl chloride can be completed in minutes rather than hours. nih.gov For the synthesis of the title compound, 2-amino-5-ethylbenzenethiol and chloroacetyl chloride would be mixed in a suitable solvent, such as acetic acid, and irradiated in a microwave reactor. nih.gov This rapid, efficient heating minimizes the formation of byproducts and significantly reduces energy consumption, aligning with the principles of green chemistry. ijpbs.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Yield Conditions
Conventional Heating 4-6 hours Moderate to Good Reflux

One-Pot Multicomponent Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. ias.ac.in Such strategies have been developed for the synthesis of various benzothiazole libraries. nih.gov

Catalyst-Free and Green Solvent Methodologies

A major focus of sustainable chemistry is the reduction or elimination of hazardous substances, including toxic catalysts and volatile organic solvents. The synthesis of benzothiazoles has been a fertile ground for the development of such "green" methodologies.

Numerous studies have reported the successful synthesis of 2-substituted benzothiazoles under catalyst-free conditions. rsc.orgbohrium.com The condensation of 2-aminothiophenol with an appropriate electrophile can often proceed efficiently with simple heating, avoiding the need for metal or acid catalysts that can complicate purification and generate toxic waste. researchgate.net

Furthermore, the replacement of traditional organic solvents with environmentally benign alternatives is a key goal. Water, ethanol, and glycerol (B35011) have been successfully employed as solvents for benzothiazole synthesis. bohrium.comresearchgate.netresearchgate.net For example, the reaction can be carried out by heating the reactants in glycerol, a non-toxic, biodegradable, and high-boiling solvent, which can be easily separated from the product. researchgate.net Solvent-free reactions, where the neat reactants are heated together, represent an even greener alternative, minimizing waste almost entirely. researchgate.netgrowingscience.com These catalyst-free and green solvent approaches make the synthesis of this compound more economical and environmentally responsible.

Table 3: Overview of Green Synthesis Approaches

Approach Key Feature Example Conditions Benefits
Catalyst-Free No catalyst required Heating neat reactants or in a polar solvent Simplified purification, reduced waste
Green Solvent Use of non-toxic solvents Reflux in water or ethanol; heating in glycerol Reduced environmental impact, improved safety

Photocatalytic Strategies in Heterocycle Synthesis

The synthesis of heterocyclic compounds, including benzothiazole derivatives, has been significantly advanced by the advent of photocatalytic strategies. These methods, often utilizing visible light, offer a greener and more efficient alternative to traditional synthetic routes, proceeding under mild reaction conditions. acs.orgrsc.org Photocatalysis has emerged as a powerful tool for C-H bond functionalization, enabling the direct modification of arene systems and the construction of complex molecular architectures. rsc.orgacs.org

Photoredox catalysis, a subset of photocatalysis, has been particularly influential in the synthesis of benzothiazoles. rsc.orgbohrium.com This approach facilitates the generation of radical intermediates, which can then participate in a variety of bond-forming reactions. bohrium.com For instance, the aerobic visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles has been accomplished through the radical cyclization of thioanilides. acs.orgbohrium.com A key advantage of this method is the use of molecular oxygen as the terminal oxidant, with water being the only byproduct, highlighting the environmentally friendly nature of the process. acs.orgbohrium.com

The versatility of photocatalysis is further demonstrated by the range of photocatalysts employed. While transition metal complexes have been widely used, there is a growing interest in the development of metal-free photocatalysts. rsc.orgbohrium.com Graphitic carbon nitride (g-C3N4), for example, has been successfully utilized as a recyclable, metal-free photocatalyst for the synthesis of 2-arylbenzothiazoles under visible light irradiation. bohrium.com This heterogeneous catalyst offers excellent yields and can be reused multiple times without a significant loss of activity, contributing to a more sustainable synthetic process. bohrium.com

Moreover, photocatalytic methods can be employed for the direct C-H alkylation of benzothiadiazoles using organic photoredox catalysis. acs.org This transition-metal-free approach allows for the introduction of alkyl groups at the C4 position with good regiospecificity. The reaction proceeds at room temperature under blue LED irradiation, showcasing the mild conditions characteristic of many photocatalytic transformations. acs.org

Recent research has also explored photocatalyst-free approaches, where simple irradiation with visible light, in the presence of suitable reagents, can promote the desired transformations. rsc.org For example, the visible-light-mediated alkylation and acylation of benzothiazoles have been achieved without the need for an external photocatalyst. rsc.org

The table below summarizes key aspects of various photocatalytic strategies for the synthesis and functionalization of benzothiazole derivatives, based on findings from recent literature.

Reaction TypeCatalyst/ConditionsSubstratesKey Features
Aerobic Photoredox Radical C-H FunctionalizationVisible Light, SensitizerThioanilidesC-H functionalization and C-S bond formation; molecular oxygen as terminal oxidant. acs.orgbohrium.com
Direct C-H Alkylation4CzIPN (organic photoredox catalyst), Blue LED2,1,3-Benzothiadiazole, N-hydroxyphthalimide estersTransition-metal-free; good regiospecificity for the 4-alkyl product. acs.org
Synthesis of 2-ArylbenzothiazolesGraphitic carbon nitride (g-C3N4), Visible LightNot specifiedMetal-free, heterogeneous, and recyclable catalyst; high yields. bohrium.com
Alkylation/Acylation of BenzothiazolesBlue LEDs, BF3·Et2O, Na2S2O8Benzothiazoles, Hantzsch estersPhotocatalyst-free; mild conditions. rsc.org
Synthesis from 2-aminothiophenols and aldehydesVisible Light2-aminothiophenols, AldehydesTransition-metal-catalyst-free; proceeds via a proposed radical pathway. researchgate.net

These examples underscore the significant potential of photocatalytic strategies in the synthesis of benzothiazoles and other heterocycles. The ability to utilize visible light as a renewable energy source, coupled with the mild reaction conditions and the potential for developing more sustainable catalytic systems, makes photocatalysis a highly attractive and rapidly evolving field in modern organic synthesis. nottingham.ac.uk

Chemical Reactivity and Transformation Studies of 2 Chloromethyl 6 Ethylbenzo D Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reactivity for 2-(Chloromethyl)-6-ethylbenzo[d]thiazole is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent benzothiazole (B30560) ring stabilizes the transition state, facilitating substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups.

The chloromethyl group readily reacts with various nucleophiles to form stable carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. These reactions are typically performed under standard nucleophilic substitution conditions and provide high yields of the corresponding derivatives.

Nitrogen-Linked Derivatives: The reaction with nitrogen nucleophiles, such as ammonia, primary, and secondary amines, proceeds efficiently to yield the corresponding aminomethyl-benzothiazoles. For instance, reaction with amines like piperidine (B6355638) would yield 2-(piperidin-1-ylmethyl) derivatives. Similarly, sodium azide (B81097) is a potent nucleophile that smoothly displaces the chloride to form 2-(azidomethyl)-6-ethylbenzo[d]thiazole. researchgate.net This azide derivative is a valuable precursor for synthesizing triazoles via cycloaddition reactions or primary amines via reduction. researchgate.netresearchgate.net

Sulfur-Linked Derivatives: Thiolates are excellent soft nucleophiles that readily react to form thioethers. The reaction with thiols, such as thiophenol in the presence of a base, would lead to the formation of 2-((phenylthio)methyl)-6-ethylbenzo[d]thiazole.

Oxygen-Linked Derivatives: Alkoxides and phenoxides can displace the chloride to form ethers. While direct reactions with alcohols may be slow, the use of their corresponding sodium or potassium salts in an appropriate solvent provides the desired ether products.

Carbon-Linked Derivatives: Carbon nucleophiles, such as cyanide, can also be employed. The reaction with potassium or sodium cyanide in a polar aprotic solvent would produce 2-(6-ethylbenzo[d]thiazol-2-yl)acetonitrile. evitachem.comquinoline-thiophene.comstackexchange.com This nitrile derivative is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

The following table summarizes representative nucleophilic substitution reactions on the 2-(chloromethyl)benzothiazole core.

NucleophileReagent ExampleProduct Class
AzideSodium Azide (NaN₃)Azide
CyanidePotassium Cyanide (KCN)Nitrile
ThiolateSodium Thiophenoxide (NaSPh)Thioether
AminePiperidineSecondary Amine

The reactivity of the chloromethyl group makes this compound a key building block for constructing more complex molecules with potential biological activity. mdpi.commdpi.com The benzothiazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.

Derivatization at the C2-methyl position allows for the introduction of pharmacophoric groups or linkers for creating hybrid molecules. For example, the nitrogen-linked derivatives can be incorporated into piperazine-based structures, which are common in pharmacologically active compounds. researchgate.net The azide derivatives serve as handles for "click chemistry," enabling the efficient and specific conjugation to other molecules bearing an alkyne group to form stable triazole linkages. researchgate.net This strategy is widely used in drug discovery and chemical biology to create libraries of compounds for biological screening.

Reactions Involving the Benzothiazole Ring System

Beyond the chloromethyl group, the benzothiazole ring itself can undergo chemical transformations, including electrophilic substitution on the benzene (B151609) portion and redox reactions of the heterocyclic core.

Electrophilic aromatic substitution (SEAr) introduces functional groups onto the benzene ring of the benzothiazole system. libretexts.org The outcome of such reactions is governed by the directing effects of the existing substituents: the fused thiazole (B1198619) ring and the ethyl group at the C6 position.

Directing Effects: The ethyl group is an alkyl substituent, which is known to be an activating group and an ortho, para-director due to inductive effects and hyperconjugation. libretexts.orgyoutube.com Therefore, it directs incoming electrophiles to the C5 and C7 positions. The fused thiazole ring system is generally considered deactivating due to the electronegativity of the nitrogen and sulfur atoms, but it directs electrophiles primarily to the C4 and C7 positions.

Considering the combined influence, the substitution pattern on this compound would be a composite of these effects. The C7 position is activated by both the ethyl group (para) and the heterocyclic system, making it a highly probable site for substitution. The C5 position is activated by the ethyl group (ortho), while the C4 position is also a potential site of attack directed by the heterocycle. Steric hindrance from the peri-position relative to the sulfur atom might influence the regioselectivity at C4. Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation are expected to yield predominantly the 7-substituted isomer, with the potential formation of the 5- and 4-substituted isomers as minor products. unizin.org

Electrophilic ReactionReagentsExpected Major Product Position
NitrationHNO₃ / H₂SO₄7-Nitro
BrominationBr₂ / FeBr₃7-Bromo
SulfonationFuming H₂SO₄7-Sulfonic acid

The benzothiazole ring can be subjected to both oxidative and reductive conditions, leading to significant structural changes.

Oxidative Transformations: Benzothiazoles can undergo oxidative ring-opening when treated with strong oxidizing agents. For example, reagents like magnesium monoperoxyphthalate (MMPP) in alcohol can cleave the thiazole ring to yield acylamidobenzene sulfonate esters. evitachem.com This transformation provides a synthetic route to substituted aminobenzene sulfonic acid derivatives from readily available benzothiazoles. Gas-phase oxidation with hydroxyl radicals has also been studied, showing that reaction can occur on both the benzene and thiazole rings. quinoline-thiophene.comchemicalbook.com

Reductive Transformations: The benzothiazole ring can be reduced to the corresponding benzothiazoline. This transformation is effectively a transfer hydrogenation where the benzothiazole is the hydrogen acceptor. Conversely, benzothiazolines can act as reducing agents (hydrogen donors), converting back to the more stable aromatic benzothiazole system. acs.org Standard catalytic hydrogenation conditions (e.g., H₂ gas with a palladium catalyst) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) under specific conditions can also be employed to achieve this reduction, though NaBH₄ typically reduces carbonyls and imines more readily. scielo.org.zaorganic-chemistry.orgmasterorganicchemistry.com

Mechanistic Investigations of Chemical Transformations

The transformations of this compound are underpinned by well-established reaction mechanisms.

Nucleophilic Substitution: The reactions at the chloromethyl group predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The nucleophile attacks the electrophilic carbon atom from the side opposite to the chlorine leaving group, proceeding through a trigonal bipyramidal transition state. The rate of this reaction is dependent on the concentration of both the benzothiazole substrate and the nucleophile. The benzylic-like nature of the carbon atom enhances its reactivity in SN2 reactions.

Electrophilic Aromatic Substitution: The mechanism for SEAr involves a two-step process. libretexts.orgnih.gov First, the π-electron system of the benzene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product. The stability of the intermediate arenium ion, as influenced by the directing groups, determines the regiochemical outcome of the reaction.

Oxidative Ring-Opening: Mechanistic studies on the oxidative ring-opening of benzothiazoles suggest that the reaction may proceed via initial attack on the thiazole ring, followed by cleavage and subsequent oxidation of the resulting thiol intermediate. evitachem.com The exact pathway can depend on the specific oxidant and reaction conditions employed.

Detailed Reaction Mechanisms for Derivatization Pathways

The principal pathway for the derivatization of this compound involves the nucleophilic substitution of the chloride atom. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to attack by nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, although a unimolecular (SN1) pathway could be possible under specific conditions that favor carbocation formation.

SN2 Reaction Mechanism:

In an SN2 mechanism, a nucleophile (Nu:⁻) attacks the electrophilic carbon of the chloromethyl group from the side opposite to the chlorine atom (backside attack). This leads to a five-coordinate transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking. The reaction occurs in a single, concerted step. The stability of the benzothiazole ring system helps to accommodate the electronic changes during this transition.

Step 1: The nucleophile directly attacks the carbon atom of the -CH₂Cl group.

Step 2: A transition state is formed where the C-Cl bond is partially broken and the C-Nu bond is partially formed.

Step 3: The chloride ion is expelled as a leaving group, resulting in the formation of the new substituted product with an inversion of stereochemistry (though this is not relevant for the achiral -CH₂Cl group).

The reactivity of the 2-chloromethyl group is analogous to other reactive halomethyl groups attached to heterocyclic systems, which are known to be excellent substrates for nucleophilic substitution. nih.govresearchgate.net For instance, reactions of lithiated 2-(chloromethyl)benzothiazole with aldehydes and ketones are known to produce benzothiazolyl-substituted oxiranes, demonstrating the utility of this reactive handle. thieme-connect.de

Potential SN1 Reaction Mechanism:

An SN1 pathway involves the initial, rate-determining departure of the leaving group (Cl⁻) to form a carbocation intermediate (the 2-benzothiazolylmethyl cation). This intermediate would then be rapidly attacked by a nucleophile. The feasibility of this pathway depends on the stability of the carbocation. The adjacent benzothiazole ring, with its sulfur and nitrogen heteroatoms, can potentially stabilize the positive charge through resonance. However, given that it is a primary carbocation, this pathway is generally less favored than the SN2 mechanism unless promoted by highly polar, protic solvents and non-basic nucleophiles.

The following table outlines potential derivatization reactions of this compound via nucleophilic substitution.

Nucleophile (Nu:⁻)Reagent ExampleProduct Class
Hydroxide (OH⁻)Sodium Hydroxide2-(Hydroxymethyl) derivative
Alkoxide (RO⁻)Sodium Methoxide2-(Alkoxymethyl) ether
Thiolate (RS⁻)Sodium Thiophenolate2-(Alkylthiomethyl) thioether
Cyanide (CN⁻)Sodium Cyanide2-(Cyanomethyl) derivative (nitrile)
Azide (N₃⁻)Sodium Azide2-(Azidomethyl) derivative
Amine (RNH₂)Ammonia, primary/secondary amines2-(Aminomethyl) derivatives
Carboxylate (RCOO⁻)Sodium Acetate2-(Acyloxymethyl) ester

This interactive table summarizes common nucleophilic substitution pathways for the derivatization of the title compound.

Influence of the Ethyl and Chloromethyl Substituents on Reaction Kinetics and Selectivity

Influence of the 2-(Chloromethyl) Group:

The 2-(chloromethyl) group is the primary determinant of the molecule's reactivity in derivatization reactions. As an alkyl halide, it functions as a potent electrophile. The chlorine atom is a good leaving group, and the primary carbon to which it is attached is relatively unhindered, making it an ideal substrate for SN2 reactions. The acidity of the α-protons on the chloromethyl group can also be utilized in certain base-mediated condensation reactions. thieme-connect.de

Influence of the 6-Ethyl Group:

The ethyl group at the C-6 position of the benzothiazole ring primarily exerts an electronic influence on the reaction kinetics.

Electronic Effect: The ethyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This effect increases the electron density in the benzene portion of the benzothiazole ring system. This donation of electron density is transmitted through the conjugated π-system to the thiazole moiety.

Effect on Kinetics: The impact of the 6-ethyl group on the rate of nucleophilic substitution at the 2-chloromethyl position depends on the operative mechanism.

In an SN2 reaction , the increased electron density on the benzothiazole ring system could slightly decrease the reaction rate. The incoming nucleophile, being electron-rich itself, might experience greater electrostatic repulsion from the more electron-rich heterocyclic system, marginally destabilizing the transition state.

Conversely, if an SN1 reaction were to occur, the electron-donating ethyl group would stabilize the intermediate 2-benzothiazolylmethyl carbocation through resonance and induction. This stabilization would lower the activation energy of the rate-determining step, thereby increasing the reaction rate compared to an unsubstituted analog.

Effect on Selectivity: The primary site of reactivity is overwhelmingly the chloromethyl group due to the presence of an excellent leaving group. The ethyl group at the C-6 position is too remote to exert any significant steric hindrance on the approaching nucleophile. Therefore, its influence on regioselectivity or chemoselectivity in reactions involving the chloromethyl group is minimal. The main selectivity consideration remains substitution versus elimination, with substitution being strongly favored for this primary halide.

The following table provides a qualitative comparison of the expected effect of different substituents at the C-6 position on the rate of nucleophilic substitution at the 2-chloromethyl group.

C-6 SubstituentElectronic EffectExpected Relative Rate (SN2)Expected Relative Rate (SN1)
-NO₂Strong Electron-WithdrawingFasterSlower
-HNeutral (Reference)StandardStandard
-CH₂CH₃ Weak Electron-Donating Slightly Slower Slightly Faster
-OCH₃Strong Electron-DonatingSlowerFaster

This theoretical table illustrates the predicted influence of substituent electronic effects on reaction kinetics based on established principles of physical organic chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-(Chloromethyl)-6-ethylbenzo[d]thiazole. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system, the ethyl group, and the chloromethyl group. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the chlorine atom, as well as the electron-donating effect of the ethyl group.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C5 position. The proton at C5 would appear as a doublet of doublets, showing coupling to both the C4 and C7 protons. The proton at C7 would likely be a singlet or a narrowly split doublet.

The ethyl group would present a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling with each other. The chloromethyl group (-CH2Cl) would appear as a distinct singlet, as there are no adjacent protons for coupling.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (C4-H)7.8 - 8.0Doublet (d)~8.0
Aromatic-H (C5-H)7.3 - 7.5Doublet of Doublets (dd)~8.0, ~1.5
Aromatic-H (C7-H)7.6 - 7.8Singlet (s) or Doublet (d)~1.5
-CH2- (Ethyl)2.7 - 2.9Quartet (q)~7.5
-CH3 (Ethyl)1.2 - 1.4Triplet (t)~7.5
-CH2Cl (Chloromethyl)4.8 - 5.0Singlet (s)N/A

Note: The predicted values are based on the analysis of similar benzothiazole structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the benzothiazole ring are influenced by the heteroatoms (nitrogen and sulfur) and the substituents. The C2 carbon, attached to the electron-withdrawing chloromethyl group and the nitrogen atom, is expected to be significantly downfield. The carbons of the ethyl and chloromethyl groups will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2165 - 170
C3a152 - 155
C4125 - 127
C5124 - 126
C6138 - 142
C7121 - 123
C7a134 - 136
-CH2- (Ethyl)28 - 32
-CH3 (Ethyl)15 - 18
-CH2Cl (Chloromethyl)45 - 50

Note: The predicted values are based on the analysis of similar benzothiazole structures and may vary depending on the solvent and experimental conditions.

To definitively establish the structure and connectivity of this compound, a series of two-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the coupling between the aromatic protons on the benzene ring and the connectivity within the ethyl group (i.e., the correlation between the -CH2- and -CH3 protons).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each carbon atom that has attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this relatively rigid molecule, it could confirm through-space interactions between, for example, the chloromethyl protons and the aromatic proton at the C7 position.

Together, these advanced NMR techniques provide a powerful and comprehensive methodology for the complete and unambiguous structural assignment of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint" based on its structure.

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Benzothiazole Core: The benzothiazole nucleus gives rise to a set of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to appear in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ range. The C-S stretching vibration is generally weaker and can be found in the 600-800 cm⁻¹ region.

Ethyl Group: The ethyl substituent will show characteristic aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹. C-H bending vibrations for the methyl and methylene groups will be present in the 1375-1465 cm⁻¹ range.

Chloromethyl Group: The C-Cl stretching vibration of the chloromethyl group is a key diagnostic peak and is expected to appear in the 650-800 cm⁻¹ region of the spectrum. The CH₂ scissoring vibration of this group would likely be observed around 1400-1450 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=N Stretch (Thiazole)1600 - 1650IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-H Bend (Aliphatic)1375 - 1465IR
C-Cl Stretch650 - 800IR, Raman
C-S Stretch600 - 800IR, Raman

Note: The predicted values are based on typical ranges for these functional groups and analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation pattern.

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a prominent M+2 peak approximately one-third the intensity of the M⁺• peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides valuable structural information. For this compound, some likely fragmentation pathways include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of the chloromethyl radical (•CH₂Cl): This would lead to the formation of the stable 6-ethylbenzothiazol-2-yl cation.

Loss of an ethyl radical (•CH₂CH₃): This would generate a fragment corresponding to the [M-29]⁺ ion.

Fragmentation of the ethyl group: Loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion is also possible.

Cleavage of the thiazole ring: Further fragmentation can involve the breakdown of the heterocyclic ring system.

Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description
[M]⁺•Molecular Ion
[M+2]⁺•Isotopic peak due to ³⁷Cl
[M-Cl]⁺Loss of a chlorine atom
[M-CH₂Cl]⁺Loss of the chloromethyl group
[M-C₂H₅]⁺Loss of the ethyl group

Note: The relative intensities of these fragments will depend on the ionization technique and energy used.

By integrating the data from NMR, vibrational spectroscopy, and mass spectrometry, a complete and confident structural elucidation of this compound can be achieved, providing a detailed molecular portrait of this compound.

Spectroscopic and Structural Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural properties of the chemical compound This compound is not publicly available.

The synthesis and characterization of various benzothiazole derivatives have been reported in scientific literature, often including analyses like mass spectrometry, UV-Vis spectroscopy, and X-ray crystallography. uobaghdad.edu.iqjyoungpharm.org However, specific high-resolution mass spectrometry (HRMS) for exact mass determination, ultraviolet-visible (UV-Vis) spectroscopy data for analyzing electronic transitions, and single-crystal X-ray diffraction (SC-XRD) studies for the definitive solid-state structure of this compound have not been published.

Consequently, it is not possible to provide detailed research findings or construct data tables for the following analytical methodologies as requested:

Single Crystal X-Ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Crystallographic Analysis of Bond Lengths, Angles, and Molecular Conformations

Without access to peer-reviewed studies or database entries containing this specific information, a detailed article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. nih.govnih.gov Calculations are frequently performed using functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311++G(d,p), to ensure a high level of accuracy. nih.govresearchgate.net This approach allows for a detailed examination of the molecule's geometry, electronic orbitals, and charge distribution.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. For 2-(Chloromethyl)-6-ethylbenzo[d]thiazole, this involves finding the optimal bond lengths, bond angles, and dihedral angles that define its ground state structure.

The optimization process would reveal the planarity of the benzothiazole (B30560) ring system and the preferred orientations of the chloromethyl and ethyl substituents. The ethyl group's conformation, in particular, would be analyzed to identify the lowest energy rotamer. The resulting optimized structure provides the foundation for all subsequent property calculations. kbhgroup.in

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)C-S (thiazole)1.75
C=N (thiazole)1.30
C-Cl1.79
C(aromatic)-C(ethyl)1.52
Bond Angles (°)C-S-C (thiazole)89.5
S-C-N (thiazole)115.0
N-C-CH2Cl122.0

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. asianpubs.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzothiazole ring system, particularly involving the sulfur and nitrogen atoms. The LUMO would likely be delocalized across the same π-conjugated system, with potential contributions from the antibonding orbital of the C-Cl bond. A smaller energy gap signifies a molecule that is more easily polarized and thus more chemically reactive. asianpubs.orgnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Theoretical)

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-1.98
Energy Gap (ΔE)4.47

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov It illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. mdpi.com

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative nitrogen and sulfur atoms, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms and the chloromethyl group, highlighting them as potential sites for nucleophilic attack. nih.govresearchgate.net This analysis is crucial for understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by converting the calculated wavefunctions into localized orbitals corresponding to Lewis structures (bonds, lone pairs). wikipedia.orgq-chem.com This method quantifies electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.euresearchgate.net

Table 3: Key Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Theoretical)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N3π(C2-S1)25.5
LP (1) S1π(C7-C8)18.9
π(C4-C5)π(C6-C7)21.2
π(C6-C7)π(C2-N3)19.8

Reactivity Descriptors and Prediction

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices that predict a molecule's behavior in chemical reactions. nih.govresearchgate.net These descriptors are derived from the variations in energy with respect to the number of electrons and offer a quantitative measure of reactivity. researchgate.net

Global reactivity indices provide a general overview of a molecule's reactivity. Using Koopmans' theorem, the energies of the HOMO and LUMO can be used to approximate the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). From these values, several key descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -(I + A) / 2). mdpi.comnih.gov

Table 4: Calculated Global Reactivity Descriptors (Theoretical)

Reactivity IndexValue (eV)
Ionization Potential (I)6.45
Electron Affinity (A)1.98
Chemical Hardness (η)2.235
Chemical Softness (σ)0.447
Electrophilicity Index (ω)3.80

Local Reactivity Descriptors (Fukui Functions) for Site Reactivity

In computational chemistry, local reactivity descriptors are essential tools for predicting the most reactive sites within a molecule. Among these, Fukui functions are particularly significant. These functions are derived from Density Functional Theory (DFT) and help to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. The calculation of Fukui indices is a common method for studying the reactivity of heterocyclic compounds like thiazole (B1198619) derivatives. physchemres.org

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point, r, when the total number of electrons in the system changes. For a specific atom k, the condensed Fukui functions are calculated as follows:

For nucleophilic attack (ƒk+) : This function measures the reactivity of a site towards a nucleophile and is associated with the addition of an electron. It is calculated by comparing the electron population of the neutral molecule with its anionic state. A higher value indicates a more favorable site for nucleophilic attack.

For electrophilic attack (ƒk-) : This function indicates the reactivity towards an electrophile, corresponding to the removal of an electron. It is derived from the electron populations of the neutral and cationic states. The site with the highest value is the most probable location for electrophilic attack.

For radical attack (ƒk0) : This function averages the propensity for both electron addition and removal, predicting the site most susceptible to radical species.

While specific DFT studies detailing the Fukui functions for this compound are not prominently available in the reviewed literature, the general methodology is well-established for related isothiazole (B42339) and thiazole structures. physchemres.org Such analyses would identify the relative reactivity of the nitrogen and sulfur heteroatoms, the carbons within the thiazole and benzene (B151609) rings, and the chloromethyl group, providing crucial insights into the molecule's chemical behavior.

Table 1: Interpretation of Condensed Fukui Functions for Atomic Sites

Fukui Function Type of Attack Interpretation
ƒk+ Nucleophilic Indicates the site most likely to accept an electron. The atom with the highest value is the most susceptible to attack by nucleophiles.
ƒk- Electrophilic Indicates the site most likely to donate an electron. The atom with the highest value is the most susceptible to attack by electrophiles.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, offering insights into their structural dynamics and intermolecular interactions. For a compound like this compound, MD simulations can predict its conformational flexibility, stability, and how it interacts with its environment, such as solvents or biological macromolecules. nih.govnih.gov

The simulation process typically involves:

System Setup : Defining a simulation box containing the molecule of interest and its surrounding environment (e.g., water molecules, ions).

Force Field Application : Assigning a force field, which is a set of parameters and equations that describes the potential energy of the system's particles. This governs the interactions between atoms, including bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Simulation Run : Solving Newton's equations of motion for each atom in the system over a specified period, generating a trajectory that describes the position and velocity of atoms over time.

Analysis of the MD trajectory provides detailed information on:

Conformational Stability : How the molecule's structure fluctuates over time.

Intermolecular Interactions : The formation and lifetime of interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with neighboring molecules. physchemres.org

Solvation Effects : How the solvent molecules arrange around the solute and influence its behavior.

While specific MD simulation studies for this compound were not identified in the available literature, this technique is widely applied to other thiazole derivatives to assess their binding stability within protein active sites and to understand their pharmacokinetic properties. nih.govphyschemres.org

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing calculated spectroscopic properties with those obtained from experimental techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Density Functional Theory (DFT) is the most common method for these calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or higher. researchgate.netkbhgroup.in

The process involves optimizing the molecule's geometry to find its lowest energy state and then performing frequency and NMR calculations on this optimized structure. nih.gov

Vibrational Spectroscopy (FT-IR/Raman) : Theoretical calculations produce a set of vibrational frequencies and their corresponding normal modes. These calculated frequencies are often systematically higher than experimental values due to the calculations being performed on a single molecule in a vacuum (gas phase) and the inherent approximations in the method. To correct for this, the theoretical frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311G) to improve the correlation with experimental spectra. nih.gov A good correlation allows for the confident assignment of specific vibrational bands to the stretching, bending, or wagging of particular functional groups. researchgate.net

NMR Spectroscopy (¹H and ¹³C) : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard reference like Tetramethylsilane (TMS). nih.gov Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data helps confirm the molecular structure and assign signals to specific nuclei. nih.gov

Studies on various benzothiazole and thiazole derivatives consistently show a strong linear correlation between theoretical and experimental spectroscopic data, confirming the accuracy of the computational models in predicting molecular structure and properties. researchgate.netnih.gov

Table 2: Illustrative Example of Correlation between Experimental and Calculated Vibrational Frequencies for a Benzothiazole Derivative This table is a representative example based on methodologies used for similar compounds and does not represent actual data for this compound.

Experimental FT-IR (cm⁻¹) Calculated DFT/B3LYP (cm⁻¹) Scaled Frequency (cm⁻¹) Vibrational Assignment
3075 3198 3070 Aromatic C-H Stretching
1610 1675 1608 C=N Stretching (Thiazole Ring)
1585 1649 1583 Aromatic C=C Stretching
1450 1508 1448 CH₂ Scissoring
1245 1295 1243 C-N Stretching
755 785 754 C-H Out-of-Plane Bending

Strategic Applications in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems and Fused Ring Architectures

The benzothiazole (B30560) moiety is a prominent scaffold in medicinal chemistry and materials science. The ability to use 2-(Chloromethyl)-6-ethylbenzo[d]thiazole as a starting point for constructing larger, fused-ring systems further enhances its utility. The electrophilic nature of the chloromethyl group provides a reactive handle for intramolecular and intermolecular cyclization reactions, leading to novel heterocyclic structures.

This compound is an ideal precursor for synthesizing fused nitrogen-containing heterocycles such as imidazo[2,1-b]benzothiazoles and triazolo[3,4-b]benzothiazoles. These reactions typically proceed via nucleophilic substitution of the chloride, followed by a cyclization step. For instance, the reaction with 2-aminopyridine (B139424) derivatives can yield imidazopyridobenzothiazoles, while reaction with hydrazines or hydrazides can lead to the formation of fused triazole systems. The formation of 3-aminoimidazo2,1-bbenzothiazoles has been demonstrated through multicomponent reactions involving related benzothiazole derivatives. nih.gov

The general strategy involves the reaction of the chloromethyl group with a dinucleophile, where one nucleophilic center displaces the chloride and the second participates in a subsequent ring-closing reaction. This approach provides a modular and efficient route to a variety of fused systems with diverse biological and material properties.

Examples of Fused Systems Derived from 2-(Chloromethyl)benzothiazole Precursors
Fused SystemTypical ReactantGeneral Reaction Type
Imidazo[2,1-b]benzothiazolesAmmonia, primary amines, or amino-heterocyclesN-alkylation followed by cyclization
Triazolo[3,4-b]benzothiazolesHydrazine or substituted hydrazinesN-alkylation and subsequent intramolecular cyclization
Thiazolo[3,2-a]pyrimidinonesThiourea or related derivativesS-alkylation followed by ring closure

Synthetic strategies to achieve this include Friedel-Crafts alkylation reactions with electron-rich aromatic compounds or conversion of the chloromethyl group into other functional handles suitable for cross-coupling reactions. For example, conversion to a phosphonium (B103445) salt allows for Wittig reactions to form vinyl-linked benzothiazole-aromatic systems, extending the π-conjugation. Benzothiazoles have been identified as a class of compounds that can interact with the aryl hydrocarbon receptor (AhR), similar to some PAHs, indicating their relevance in the study of larger aromatic systems. nih.gov

Building Block for Functional Materials Research

The unique electronic properties of the benzothiazole ring system make it an attractive component for the design of functional organic materials. These materials are of interest in fields such as electronics, photonics, and chemical sensing.

This compound is a valuable building block for creating chemo-sensitive and fluorescent probes. The benzothiazole core often forms the basis of the fluorophore, while the chloromethyl group provides a convenient point of attachment for a receptor or a reactive site designed to interact with a specific analyte.

This design principle has been used to create probes for various biologically and environmentally important species. For example, benzothiazole-based fluorescent probes have been successfully developed for the detection of hydrogen peroxide (H₂O₂) and cysteine. nih.govresearchgate.netrsc.org In a typical design, the chloromethyl group is used to link the benzothiazole fluorophore to a recognition element. Upon binding of the target analyte, a chemical reaction such as the cleavage of a specific bond occurs, leading to a measurable change in the fluorescence signal (e.g., a "turn-on" or "turn-off" response). The aggregation-induced emission (AIE) properties of some benzothiazole derivatives have also been exploited to develop sensitive probes. nih.gov

Benzothiazole-Based Probes and Their Target Analytes
Probe TypeTarget AnalyteSensing MechanismReference
Fluorescent "Turn-On" ProbeHydrogen Peroxide (H₂O₂)Analyte-induced cleavage of a boronate ester protecting group nih.gov
Fluorescent ProbeCysteine (Cys)Nucleophilic addition-cyclization reaction with the probe researchgate.netrsc.org
pH-Sensitive ProbepH / Glutathione (GSH)pH-dependent reaction and fluorescence response mdpi.com

Development and Validation of Novel Synthetic Methodologies

The predictable and high reactivity of the chloromethyl group makes this compound an excellent substrate for developing and validating new synthetic methods, particularly in the realm of catalysis.

The C-Cl bond in the chloromethyl group is activated by its position adjacent to the benzothiazole ring system, making it susceptible to nucleophilic substitution and an ideal candidate for various catalytic cross-coupling reactions. This reactivity allows chemists to use it as a model substrate to test the efficacy and scope of new catalytic systems.

Potential catalytic transformations include:

Suzuki-Miyaura Coupling: After conversion to the corresponding boronic ester, this allows for the formation of a C-C bond with aryl or vinyl halides.

Sonogashira Coupling: Reaction with terminal alkynes, typically catalyzed by palladium and copper complexes, to form C-C triple bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Carbonylations: Introduction of a carbonyl group using carbon monoxide under palladium catalysis.

These transformations showcase the utility of the chloromethyl group as a versatile anchor point for introducing molecular complexity and for validating the utility of novel catalysts under mild and efficient reaction conditions. The known reaction modes of 2-substituted benzothiazoles primarily involve nucleophilic aromatic substitution (SNAr) at the C-2 position, and extending this to catalytic transformations of a C-2 substituent like the chloromethyl group is a key area of synthetic development. cas.cn

Future Research Directions and Methodological Innovations

Exploration of Novel and Sustainable Synthetic Routes for 2-(Chloromethyl)-6-ethylbenzo[d]thiazole

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For this compound, future research will likely pivot towards greener alternatives to traditional synthesis protocols, which often rely on hazardous reagents and energy-intensive conditions. airo.co.in Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzothiazole (B30560) derivatives, often leading to higher yields and shorter reaction times. mdpi.com A comparative study showed that microwave irradiation could reduce reaction times and improve yields compared to conventional heating methods for similar compounds. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and avoids the use of toxic and volatile organic compounds. nih.govresearchgate.net Solid-phase, solvent-free reactions using catalysts like molecular iodine have proven effective for other benzothiazoles, offering a highly economical and time-efficient approach. nih.gov

Use of Eco-Friendly Catalysts: Research into reusable and non-toxic catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or nano-rod shaped ionogels, can lead to more sustainable synthetic processes. mdpi.commdpi.com These catalysts offer advantages like mild reaction conditions, easy workup, and the potential for recycling. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Applying this technology to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Synthesis ApproachKey AdvantagesPotential for this compound
Microwave-Assisted Synthesis Reduced reaction times, higher yields, energy efficiency. airo.co.inRapid and efficient production, potentially minimizing side reactions.
Solvent-Free Conditions Reduced waste, avoidance of hazardous solvents, cost-effective. nih.govA greener synthesis pathway with a lower environmental footprint.
Green Catalysts Reusability, non-toxicity, mild reaction conditions. mdpi.comDevelopment of a more sustainable and economical manufacturing process.
Flow Chemistry Precise control, enhanced safety, scalability.Improved consistency and yield for large-scale synthesis.

Investigation of Undiscovered Reactivity Pathways of the Chloromethyl and Ethyl Groups for Diversification

The chloromethyl and ethyl groups on the this compound scaffold are key functional handles for molecular diversification. While the chloromethyl group is a known electrophilic site susceptible to nucleophilic substitution, a deeper investigation into its reactivity under various conditions could unveil novel transformations.

Future research could focus on:

Exploring a broader range of nucleophiles: Systematic studies with a diverse set of nucleophiles (e.g., complex amines, thiols, and carbanions) can lead to the generation of extensive compound libraries.

Transition-metal-catalyzed cross-coupling reactions: The chloromethyl group could potentially participate in cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkynyl moieties.

Functionalization of the ethyl group: While less reactive than the chloromethyl group, the ethyl substituent could be functionalized through methods such as late-stage C-H activation, providing another avenue for structural modification.

Ring-opening reactions: Investigating conditions that could induce the ring-opening of the thiazole (B1198619) moiety could lead to the formation of 2-isocyanoaryl thioethers, which are valuable intermediates in organic synthesis. cas.cn

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com For this compound, advanced computational modeling can provide profound insights into its chemical behavior and guide the development of new synthetic strategies. researchgate.net

Key applications of computational modeling in this context include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of this compound and its derivatives. mdpi.comnih.gov This information can help in understanding the reactivity of different sites within the molecule and predicting the outcomes of various reactions. mdpi.com For instance, calculating the HOMO-LUMO energy gap can provide insights into the kinetic stability and reactivity of the compound. mdpi.comresearchgate.net

Reaction Mechanism Elucidation: Computational studies can be employed to model reaction pathways and transition states, providing a detailed understanding of the underlying mechanisms. This knowledge is invaluable for optimizing reaction conditions and predicting the formation of byproducts.

Predictive Synthesis: By simulating the reactivity of this compound with different reagents, computational models can help in predicting the most promising synthetic routes for novel derivatives, thereby saving time and resources in the laboratory. nih.gov

In Silico Property Prediction: Computational tools can be used to predict the physicochemical and pharmacokinetic properties (ADME) of novel derivatives, aiding in the early-stage selection of candidates with drug-like characteristics. nih.govrsc.org

Computational MethodApplication for this compoundExpected Outcome
Density Functional Theory (DFT) Calculation of electronic structure, HOMO-LUMO gap, and molecular electrostatic potential. mdpi.comresearchgate.netPrediction of reactivity, stability, and potential sites for chemical modification.
Molecular Docking Simulation of binding interactions with biological targets. ekb.egmdpi.comIdentification of potential therapeutic targets and guidance for rational drug design.
ADME Prediction In silico evaluation of absorption, distribution, metabolism, and excretion properties. nih.govEarly assessment of the drug-likeness of novel derivatives.

Development of Highly Sensitive and Selective Analytical Methodologies for Research Applications

As research into this compound and its derivatives expands, the need for highly sensitive and selective analytical methods for their detection and quantification becomes paramount. While standard techniques like NMR and mass spectrometry are essential for structural characterization, future efforts should focus on developing methods suitable for complex biological matrices and trace-level analysis. researchgate.netnih.gov

Potential areas for development include:

UHPLC-High-Resolution Mass Spectrometry (UHPLC-HRMS): The development of optimized UHPLC-HRMS methods can enable the rapid and accurate quantification of this compound and its metabolites in biological samples. nih.gov

Fluorescent Probes: Designing derivatives of this compound that exhibit fluorescence upon binding to specific analytes or in response to changes in their microenvironment could lead to the development of novel chemosensors for bioimaging applications. nih.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it an attractive technique for the analysis of complex mixtures containing benzothiazole derivatives.

Integration with Automation and High-Throughput Synthesis Platforms for Library Generation

To accelerate the discovery process, the integration of automated synthesis and high-throughput screening is essential. synplechem.com For this compound, these technologies can be leveraged to rapidly generate and evaluate large libraries of derivatives.

Future directions in this area include:

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to generate large libraries of compounds by systematically reacting the this compound core with a diverse set of building blocks. mdpi.com

High-Throughput Screening (HTS): Once libraries of derivatives are synthesized, HTS can be employed to rapidly screen them for desired biological activities or material properties. This integrated approach of automated synthesis and HTS can significantly shorten the timeline for identifying lead compounds.

TechnologyApplication for this compoundBenefit
Automated Synthesis Rapid and parallel synthesis of derivatives. nih.govIncreased efficiency, reproducibility, and throughput.
Combinatorial Library Synthesis Generation of large and diverse sets of compounds. mdpi.comComprehensive exploration of structure-activity relationships.
High-Throughput Screening Rapid biological or material property evaluation of libraries.Accelerated identification of lead compounds with desired properties.

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